8-Carbamoylnaphthalene-1-carboxylic acid chemical properties
8-Carbamoylnaphthalene-1-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Carbamoylnaphthalene-1-carboxylic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Carbamoylnaphthalene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.
Core Chemical Properties
8-Carbamoylnaphthalene-1-carboxylic acid is a derivative of naphthalene, featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group at the 1 and 8 positions, respectively. Its chemical identity is established by the following identifiers.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-carbamoylnaphthalene-1-carboxylic acid | [1][2] |
| Synonyms | 8-Carbamoyl-1-naphthoic acid, 8-(Aminocarbonyl)-1-naphthoic acid, 8-Carboxynaphthalene-1-carboxamide | [1][2] |
| CAS Number | 5811-88-1 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O | [1][2] |
| InChI | InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) | [1] |
| InChIKey | GRVIMBYDMARKEZ-UHFFFAOYSA-N |[1][2] |
Physicochemical Data
The quantitative physical and chemical properties of the compound are summarized below. These values are a mix of experimental and computationally predicted data.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 215.20 g/mol | Computed | [1] |
| Exact Mass | 215.058243149 Da | Computed | [1] |
| Melting Point | 265-267 °C | Experimental | [2] |
| Boiling Point | 544.7 °C at 760 mmHg | Predicted | [2] |
| Density | 1.39 g/cm³ | Predicted | [2] |
| XLogP3 (Lipophilicity) | 1.3 | Computed | [1] |
| Polar Surface Area | 80.4 Ų | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
| Hydrogen Bond Donors | 2 | Computed | [1] |
| Hydrogen Bond Acceptors | 3 | Computed |[1] |
Logical Structure and Functional Groups
The molecule's structure is defined by a rigid naphthalene core with two key functional groups that dictate its chemical behavior.
Spectroscopic Analysis
While a full experimental spectrum is not publicly available, the expected spectroscopic characteristics can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
An IR spectrum would show characteristic absorptions for the functional groups present.[3]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3500 cm⁻¹ region.[3]
-
N-H Stretch (Amide): Two sharp peaks are expected around 3100-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions are expected between 1650-1750 cm⁻¹. The peri-interaction and potential hydrogen bonding may cause shifts or broadening.
-
C=C Stretch (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet, highly deshielded, appearing far downfield (>10-12 ppm).[3][4]
-
-NH₂ Protons: Two broad singlets are expected, typically in the 5-8 ppm range.
-
Aromatic Protons: A complex multiplet pattern is expected between 7-9 ppm, corresponding to the 6 protons on the naphthalene ring.
-
-
¹³C NMR:
Mass Spectrometry (MS)
GC-MS analysis provides fragmentation data for the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z = 215.
-
Key Fragments: The top three observed peaks are at m/z values of 197, 153, and 126.[1] This pattern suggests an initial loss of H₂O or NH₃, followed by the loss of CO or other fragments from the naphthalene core.
Experimental Protocols
Plausible Synthesis Protocol
A plausible route for the synthesis of 8-Carbamoylnaphthalene-1-carboxylic acid starts from 1,8-naphthalic anhydride. This involves a selective mono-amidation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-naphthalic anhydride in a suitable aprotic solvent (e.g., Dichloromethane).
-
Amidation: Add a solution of aqueous ammonia dropwise to the stirred solution at room temperature.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then acidified with dilute HCl to precipitate the carboxylic acid.
-
Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.
Spectroscopic Characterization Protocol
The following outlines standard procedures for obtaining spectroscopic data.[6]
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the purified compound for each analytical technique.
-
NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR: Prepare a KBr pellet by mixing the solid sample with dry potassium bromide or use an ATR-FTIR spectrometer.[6]
-
MS: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be required.[6] Direct infusion ESI-MS can also be used.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz).
-
IR: Record the spectrum in the 4000-400 cm⁻¹ range.
-
MS: Obtain the mass spectrum, ensuring calibration for accurate mass determination.
-
-
Data Analysis:
-
Assign peaks in NMR and IR spectra to the corresponding functional groups and protons/carbons.
-
Analyze the fragmentation pattern in the mass spectrum to confirm the molecular structure.
-
Biological Activity
Safety and Handling
According to aggregated GHS data, 8-Carbamoylnaphthalene-1-carboxylic acid is classified as a warning-level hazard.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] Handling should occur in a well-ventilated area.[1]
References
- 1. 8-Carbamoylnaphthalene-1-carboxylic acid | C12H9NO3 | CID 2777172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
